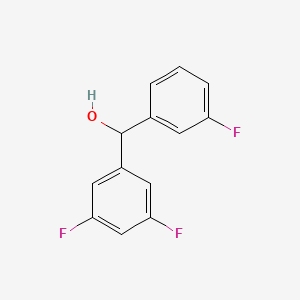

3,3',5-Trifluorobenzhydrol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUBIKXMNXKTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375306 | |

| Record name | 3,3',5-Trifluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844683-66-5 | |

| Record name | 3,3',5-Trifluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 ,5 Trifluorobenzhydrol and Analogous Systems

Established Synthetic Pathways to the 3,3',5-Trifluorobenzhydrol Core

The construction of the this compound framework can be achieved through several reliable methods, primarily involving Grignard reactions and the reduction of benzophenone (B1666685) intermediates.

Grignard Reaction-Based Synthesis of Benzhydrol Precursors

The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of benzhydrols. chem-station.comscribd.comvedantu.comumkc.edu This method involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound, such as an aldehyde or ketone. organicchemistrytutor.com In the context of this compound synthesis, this can be approached in two primary ways:

Reaction of a fluorinated Grignard reagent with a non-fluorinated aldehyde: This involves the preparation of a Grignard reagent from a fluorinated aromatic halide, such as 1-bromo-3,5-difluorobenzene (B42898), which is then reacted with benzaldehyde.

Reaction of a non-fluorinated Grignard reagent with a fluorinated aldehyde: Alternatively, a Grignard reagent like phenylmagnesium bromide can be reacted with a fluorinated aldehyde, such as 3,5-difluorobenzaldehyde.

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the decomposition of the highly reactive Grignard reagent. vedantu.comrsc.org The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired benzhydrol.

A general representation of the Grignard reaction for the synthesis of a substituted benzhydrol is shown below: Ar-MgX + Ar'-CHO → Ar-CH(OMgX)-Ar' → Ar-CH(OH)-Ar'

| Reactant 1 | Reactant 2 | Solvent | Product |

| Arylmagnesium Halide | Aromatic Aldehyde | Anhydrous Ether | Diaryl-substituted Methanol (B129727) |

| Phenylmagnesium Bromide | 3,5-Difluorobenzaldehyde | THF | 3,5-Difluorobenzhydrol |

| 3,5-Difluorophenylmagnesium Bromide | Benzaldehyde | Diethyl Ether | 3,5-Difluorobenzhydrol |

Reductive Methodologies for Benzophenone Intermediates

Another common and efficient route to this compound involves the reduction of the corresponding ketone, 3,3',5-trifluorobenzophenone. vedantu.comzenodo.org This method is often preferred due to the commercial availability of various substituted benzophenones. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being one of the most frequently used due to its mildness and selectivity for reducing aldehydes and ketones. zenodo.orgpitt.edu

The reduction is typically carried out in a protic solvent like methanol or ethanol (B145695). zenodo.orgchemspider.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the benzophenone. vedantu.compitt.edu This initial attack forms an alkoxide intermediate, which is then protonated by the solvent or during a subsequent aqueous workup to afford the final benzhydrol product. vedantu.comzenodo.org

Other reducing agents that can be used include lithium aluminum hydride (LiAlH₄), which is a more powerful reducing agent, and catalytic hydrogenation. vedantu.comgoogle.com Catalytic hydrogenation typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. google.com

| Starting Material | Reducing Agent | Solvent | Product |

| 3,3',5-Trifluorobenzophenone | Sodium Borohydride | Methanol | This compound |

| 3,3',5-Trifluorobenzophenone | Lithium Aluminum Hydride | Diethyl Ether | This compound |

| 3,3',5-Trifluorobenzophenone | H₂/Pd-C | Ethanol | This compound |

Derivatization Strategies from this compound

Once synthesized, this compound can serve as a versatile starting material for the preparation of a wide range of functionalized analogues.

Conversion to Halogenated Benzhydryl Compounds (e.g., 3,3',5-Trifluorobenzhydryl Chloride)

The hydroxyl group of this compound can be readily converted into a halogen, such as chlorine, to produce the corresponding benzhydryl halide. For instance, 3,3',5-trifluorobenzhydryl chloride can be synthesized by reacting the parent alcohol with a chlorinating agent like thionyl chloride (SOCl₂). uni-muenchen.deamazonaws.com This reaction typically proceeds in a suitable solvent such as dichloromethane (B109758). The resulting benzhydryl chloride is a valuable intermediate for further nucleophilic substitution reactions.

Exploration of Multi-Step Synthetic Routes for Functionalized Analogues

The reactivity of the benzhydryl core allows for the development of multi-step synthetic sequences to introduce a variety of functional groups. vapourtec.com For example, the halogenated derivatives can undergo nucleophilic substitution reactions with a range of nucleophiles to introduce new functionalities. Furthermore, the aromatic rings can be subjected to electrophilic aromatic substitution reactions, although the fluorine atoms are deactivating and will direct incoming electrophiles to specific positions. The development of such multi-step syntheses is crucial for creating a diverse library of compounds for various applications. hitec-zang.de

Mechanistic Insights into Benzhydrol Synthesis and Functionalization

Understanding the mechanisms of the reactions involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and predicting outcomes.

The Grignard reaction mechanism is generally considered to proceed through a polar pathway involving the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. chem-station.comumkc.eduacs.org However, for some substrates, a single-electron transfer (SET) mechanism may also be operative. chem-station.comacs.org The reaction is highly sensitive to steric hindrance and the nature of the substituents on both the Grignard reagent and the carbonyl compound. chem-station.com

The reduction of benzophenones with metal hydrides like sodium borohydride follows a nucleophilic addition mechanism. vedantu.comchegg.com The hydride ion acts as the nucleophile, attacking the carbonyl carbon. The rate of this reaction can be influenced by the electronic properties of the substituents on the aromatic rings; electron-withdrawing groups, such as fluorine, can enhance the electrophilicity of the carbonyl carbon and thus increase the reaction rate.

The conversion of benzhydrols to benzhydryl halides with reagents like thionyl chloride proceeds via a nucleophilic substitution reaction, likely through an Sₙi (internal nucleophilic substitution) mechanism, which often results in retention of configuration.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 3,3 ,5 Trifluorobenzhydrol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the atomic arrangement, connectivity, and chemical environment of nuclei. For a molecule like 3,3',5-Trifluorobenzhydrol, a multi-nuclear NMR approach is essential for a comprehensive characterization.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Elucidation and Product Analysis

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the methine proton (CH-OH), the hydroxyl proton (OH), and the aromatic protons.

Methine Proton (CH-OH): This proton would likely appear as a singlet or a narrowly split multiplet, deshielded by the adjacent oxygen and aromatic rings. Its chemical shift would be a key indicator of the carbinol center.

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is often variable and concentration-dependent, appearing as a broad singlet. Its presence can be confirmed by D₂O exchange, where the peak disappears.

Aromatic Protons: The substitution pattern of the two phenyl rings would lead to complex splitting patterns in the aromatic region of the spectrum. The protons on the 3,5-difluorophenyl ring and the 3-fluorophenyl ring would exhibit distinct multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The magnitude of these coupling constants provides valuable information about the relative positions of the atoms on the aromatic rings.

Interactive Data Table: Predicted ¹H-NMR Chemical Shift Ranges

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings |

| Aromatic-H | 6.8 - 7.5 | Multiplets (m) | ³J(H,H), J(H,F) |

| Methine-H | 5.5 - 6.0 | Singlet (s) or Doublet (d) | ³J(H,H) if coupled |

| Hydroxyl-H | 1.5 - 5.0 (variable) | Broad Singlet (br s) | None |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Analysis

¹³C-NMR spectroscopy is crucial for determining the carbon skeleton of a molecule. In a proton-decoupled ¹³C-NMR spectrum of this compound, each unique carbon atom would give a distinct signal.

Carbinol Carbon (CH-OH): This carbon would appear in the aliphatic region, typically between 70-85 ppm.

Aromatic Carbons: The aromatic carbons would resonate in the downfield region (110-165 ppm). The carbons directly bonded to fluorine atoms would show characteristic splitting (¹J(C,F)), which is a large coupling constant, providing unambiguous evidence of C-F bonds. The magnitude of through-space and through-bond C-F coupling constants (nJ(C,F)) for other carbons in the rings would further aid in the assignment of the signals.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shift Ranges and C-F Couplings

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

| C-F | 160 - 165 | ¹J(C,F) ≈ 240-260 |

| Aromatic C-H | 110 - 135 | ²⁻⁴J(C,F) ≈ 5-25 |

| Aromatic C-C | 135 - 145 | ²⁻⁴J(C,F) ≈ 1-15 |

| Methine C-OH | 70 - 85 | ³J(C,F) possible |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorine Atom Environments

¹⁹F-NMR is a highly sensitive technique for directly observing fluorine atoms. nih.gov For this compound, two distinct signals would be expected in the ¹⁹F-NMR spectrum, corresponding to the two different chemical environments of the fluorine atoms: one signal for the single fluorine at the 3'-position and another for the two equivalent fluorines at the 3 and 5 positions. The chemical shifts of these signals are highly sensitive to the electronic environment, and any subtle changes upon derivatization would be readily detected. nih.gov

Interactive Data Table: Predicted ¹⁹F-NMR Chemical Shifts

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Expected Multiplicity |

| Fluorine at C3' | -110 to -115 | Multiplet |

| Fluorines at C3, C5 | -105 to -110 | Multiplet |

Application of NMR in Monitoring Reaction Progress and Polymer Characterization

NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions. For instance, in the synthesis of this compound via the reduction of the corresponding benzophenone (B1666685), ¹H-NMR can be used to follow the disappearance of the ketone starting material and the appearance of the alcohol product. In polymerization reactions involving derivatives of this compound, NMR is essential for determining the polymer structure, monomer conversion, and in some cases, the polymer's tacticity and end-groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight Determination and Fragmentation Analysis

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks.

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a water molecule (M-18), and cleavage of the C-C bond between the methine carbon and one of the aromatic rings, leading to fragment ions corresponding to the fluorinated phenyl moieties. Analysis of these fragments provides corroborative evidence for the proposed structure.

Interactive Data Table: Predicted Key Ions in the EI-MS of this compound

| Ion | Description | Predicted m/z |

| [M]⁺· | Molecular Ion | 240.06 |

| [M-H₂O]⁺· | Loss of water | 222.05 |

| [C₇H₄F₂]⁺ | 3,5-Difluorophenyl fragment | 129.02 |

| [C₆H₄F]⁺ | 3-Fluorophenyl fragment | 95.03 |

Gas Chromatography-Mass Spectrometry (GC/MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique essential for separating and identifying volatile and semi-volatile components within a mixture. In the context of this compound synthesis, GC-MS is invaluable for monitoring reaction progress, identifying byproducts, and assessing the purity of the final product.

The gas chromatograph separates compounds based on their differential partitioning between a stationary phase (a capillary column) and a mobile phase (an inert carrier gas). nih.gov Due to the polarity of the hydroxyl group in this compound, derivatization may be employed to enhance volatility and improve peak shape. The mass spectrometer then ionizes the eluted compounds, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). nist.gov

The resulting mass spectrum provides a molecular fingerprint. For this compound, key fragments would be expected from the cleavage of the C-C bond adjacent to the hydroxyl group and the loss of water from the molecular ion. The precise mass measurements and fragmentation patterns allow for unambiguous identification. While specific retention time and fragmentation data for this compound are not widely published, the analysis of related fluorinated compounds provides a strong framework for expected outcomes. ossila.com For instance, the analysis of fluorinated cathinones has shown that fragmentation patterns can be used to differentiate positional isomers, a capability that would be crucial in analyzing reaction mixtures containing isomers of trifluorobenzhydrol. ossila.com

Table 1: Expected GC-MS Parameters and Observations for this compound Analysis

| Parameter | Description | Expected Observation for this compound |

| Column | A non-polar or medium-polarity column (e.g., DB-5MS) is typically used for aromatic compounds. | Good separation from non-polar starting materials and byproducts. |

| Ionization Mode | Electron Ionization (EI) is standard for creating a library-searchable fragmentation pattern. | A complex spectrum with a potentially weak or absent molecular ion peak. |

| Key Fragments | Fragments resulting from benzylic cleavage and loss of functional groups. | Expected fragments corresponding to [M-H₂O]⁺, [C₆H₄F]⁺, and [C₇H₄F₂]⁺ ions. |

| Purity Assessment | Integration of the peak area of the main compound relative to impurities. | Allows for quantitative determination of purity in a synthesized batch. |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) in Polymer Research

When this compound is used as a monomer or functional component in the synthesis of polymers, such as poly(aryl ether)s, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) becomes an indispensable tool for characterization. sigmaaldrich.com This soft ionization technique is particularly suited for analyzing large macromolecules that would fragment under harsher ionization methods. researchgate.net

In a typical MALDI-TOF experiment, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. bldpharm.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact polymer molecules into the gas phase with minimal fragmentation. researchgate.net These ions are then accelerated into a time-of-flight tube, and their mass is determined by the time it takes them to reach the detector. researchgate.net

This technique provides detailed information about the polymer, including:

Molecular Weight Distribution: The mass spectrum shows a distribution of peaks, each corresponding to a different polymer chain length (n-mer), allowing for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ). researchgate.net

End-Group Analysis: The high resolution of MALDI-TOF MS can confirm the chemical identity of the groups at the ends of the polymer chains. researchgate.net

Repeating Unit Confirmation: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer repeating unit, confirming the polymer structure.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy corresponding to these vibrational frequencies, and the resulting spectrum serves as a unique molecular fingerprint.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200–3600 | O-H stretch (broad) | Alcohol (-OH) |

| ~3000–3100 | C-H stretch (aromatic) | Benzene (B151609) rings |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| ~1100–1250 | C-F stretch (strong) | Aryl-Fluorine |

| ~1000–1200 | C-O stretch | Secondary Alcohol |

The broad O-H stretching band is indicative of hydrogen bonding. The strong absorptions in the 1100–1250 cm⁻¹ region would be a clear indicator of the C-F bonds, a key feature of the molecule.

Electronic Spectroscopy

UV-Visible Spectroscopy in Kinetic and Structural Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is useful for analyzing compounds containing chromophores, such as the aromatic rings in this compound. The benzene rings contain π electrons that can undergo π → π* transitions upon absorption of UV radiation.

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of substituted benzene rings. While specific data for this compound is scarce, studies on other substituted benzhydrols and benzenes can provide insight. sigmaaldrich.comnih.gov The spectrum of the parent compound, diphenylmethanol (B121723) (benzhydrol), shows characteristic absorption bands related to the phenyl groups. The introduction of fluorine atoms as substituents can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of these absorption maxima, along with changes in molar absorptivity.

UV-Vis spectroscopy is also a powerful tool for kinetic studies. For example, if this compound is used in a reaction where the chromophoric system is altered, the rate of the reaction can be monitored by measuring the change in absorbance at a specific wavelength over time.

Table 3: Expected UV-Visible Spectral Properties of this compound in a Non-polar Solvent

| Parameter | Expected Value/Observation | Rationale |

| λmax | ~260-270 nm | Corresponds to the π → π* transitions of the substituted benzene rings. |

| Molar Absorptivity (ε) | Moderate | Typical for benzene derivatives with fine vibrational structure. |

| Solvent Effects | Minimal shifts in non-polar solvents; potential shifts in polar solvents due to interactions with the -OH group. | Polarity of the solvent can influence the energy levels of the electronic orbitals. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed model of the electron density, and thus the molecular structure, can be constructed.

For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial orientation of the two fluorinated phenyl rings relative to each other and the carbinol carbon.

Intermolecular interactions: Details of hydrogen bonding involving the hydroxyl group and other non-covalent interactions (e.g., π-π stacking, C-H···F interactions) that define the crystal packing.

While the crystal structure of this compound itself has not been reported, studies on similarly structured fluorinated organic molecules have been published, demonstrating the power of this technique to reveal detailed structural insights. Such an analysis would be the gold standard for confirming the compound's structure in the solid state.

Computational and Theoretical Investigations of 3,3 ,5 Trifluorobenzhydrol Systems

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 3,3',5-Trifluorobenzhydrol. These methods, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the behavior of this fluorinated benzhydrol derivative.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for determining the ground state geometries and electronic properties of compounds like this compound. DFT calculations typically involve the use of various functionals, such as B3LYP, in conjunction with a suitable basis set, for example, 6-311++G(d,p), to accurately model the system. rcsi.com

For this compound, DFT calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. The presence of three fluorine atoms is expected to influence the geometry of the phenyl rings and the central carbinol group. The electron-withdrawing nature of fluorine atoms can lead to a shortening of the C-F bonds and affect the aromaticity of the rings.

Furthermore, DFT is instrumental in analyzing the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would likely show regions of negative potential around the fluorine and oxygen atoms, indicating their electronegativity and propensity to engage in electrophilic interactions. Conversely, positive potential regions would be expected around the hydrogen atoms. These electronic features are crucial in understanding the molecule's reactivity and intermolecular interactions.

| Parameter | Predicted Value Range | Computational Method |

|---|---|---|

| C-F Bond Length | 1.34 - 1.36 Å | B3LYP/6-311++G(d,p) |

| C-O Bond Length | 1.42 - 1.44 Å | B3LYP/6-311++G(d,p) |

| O-H Bond Length | 0.96 - 0.98 Å | B3LYP/6-311++G(d,p) |

| C-C-C Angle (central carbon) | 110° - 112° | B3LYP/6-311++G(d,p) |

Wave function-based methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating electron correlation effects, which are crucial for accurately describing intermolecular interactions. The Resolution of the Identity (RI) approximation for MP2 (RI-MP2) is a computationally efficient approach that maintains high accuracy. q-chem.com This method is particularly well-suited for studying the non-covalent interactions of this compound, such as hydrogen bonding and stacking interactions.

In the context of this compound, RI-MP2 calculations can be employed to investigate the formation of dimers and larger clusters. These calculations can elucidate the preferred geometries and interaction energies of these aggregates. For instance, the hydrogen bond between the hydroxyl group of one molecule and a fluorine atom or the phenyl ring of another can be characterized. The strength and nature of these interactions are critical for understanding the compound's behavior in the solid state and in solution. The use of augmented basis sets, such as def2-SVPD, def2-TZVPPD, and def2-QVPPD, can further improve the accuracy of these calculations, especially for systems with diffuse electron density. researchgate.netbohrium.com

| Interaction Type | Estimated Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|

| O-H···F Hydrogen Bond | -3 to -5 | RI-MP2/aug-cc-pVTZ |

| O-H···π Interaction | -2 to -4 | RI-MP2/aug-cc-pVTZ |

| π-π Stacking | -1 to -3 | RI-MP2/aug-cc-pVTZ |

Molecular Dynamics (MD) Simulations of Solute-Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a solvent environment. rsc.org For this compound, MD simulations can provide detailed insights into its interactions with solvent molecules, such as water or organic solvents. These simulations model the system as a collection of atoms interacting through a classical force field. frontiersin.org

Theoretical Prediction of Physicochemical Parameters

Computational methods are increasingly used to predict various physicochemical parameters, offering a cost-effective and time-efficient alternative to experimental measurements.

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound. For this compound, the pKa of the hydroxyl proton is of interest. Computational methods can estimate pKa values through thermodynamic cycles that involve calculating the Gibbs free energy of deprotonation in the gas phase and the solvation energies of the neutral and anionic species.

The presence of three electron-withdrawing fluorine atoms is expected to significantly increase the acidity of the hydroxyl group compared to the parent benzhydrol. nih.govresearchgate.net This is due to the stabilization of the resulting alkoxide anion through the inductive effect of the fluorine atoms. Quantum chemical calculations, often using a combination of DFT and a continuum solvation model, can provide a quantitative estimate of this effect. The calculated pKa value is essential for understanding the compound's behavior in different pH environments. Studies on highly fluorinated carboxylic acids have demonstrated the profound impact of fluorination on increasing acidity. nih.govresearchgate.net

The two phenyl rings in this compound can rotate around the C-C bonds connecting them to the central carbon atom. This rotational freedom gives rise to different conformers with varying energies. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. mdpi.com

Lack of Publicly Available Research Data Precludes Analysis of this compound Reaction Pathways

A thorough and extensive search of scientific databases and computational chemistry literature has revealed a significant gap in the publicly available research concerning the specific compound this compound. Specifically, no dedicated computational studies or theoretical investigations detailing the elucidation of its reaction pathways or the modeling of its transition states could be identified.

Computational chemistry is a powerful tool for understanding the intricate details of chemical reactions. Methodologies such as Density Functional Theory (DFT) and other quantum chemistry approaches are frequently employed to map potential energy surfaces, identify transition state structures, and calculate activation energies. This allows researchers to predict reaction mechanisms, understand kinetic and thermodynamic favorability, and rationalize experimental observations at a molecular level.

However, for this compound, such studies appear not to have been published in the accessible scientific literature. While general principles of physical organic chemistry can provide a hypothetical basis for potential reactions, such as oxidation to the corresponding benzophenone (B1666685) or substitution reactions, any detailed discussion of specific pathways, the geometries of associated transition states, and their energetic profiles would be purely speculative without supporting computational data.

The absence of this specific research means that crucial data points required for a detailed analysis are unavailable. This includes, but is not limited to:

Calculated Activation Energies (Ea): The energy barriers for potential reactions involving this compound have not been computationally determined.

Transition State Geometries: The specific three-dimensional arrangements of atoms at the peak of the reaction energy profile are unknown.

Reaction Coordinates: The precise nature of the bond-breaking and bond-forming events that constitute the reaction mechanism has not been modeled.

Without these foundational computational findings, a scientifically accurate and detailed section on the reaction pathway elucidation and transition state modeling of this compound cannot be constructed. Further research in this specific area is required to provide the necessary data for such an analysis.

Research Applications of 3,3 ,5 Trifluorobenzhydrol and Fluorinated Benzhydryl Compounds

Applications in Medicinal Chemistry and Pharmaceutical Research

The introduction of fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. nih.gov These modifications are critical in transforming a promising lead compound into a viable drug candidate. nih.gov Fluorinated benzhydryl moieties are particularly valuable due to their three-dimensional structure, which can facilitate interactions with biological targets.

The trifluoromethyl (-CF3) group is one of the most utilized fluorinated motifs in drug design. hovione.com Its incorporation into a lead compound is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties. nih.gov The -CF3 group is often used as a bioisostere for a methyl group or a chlorine atom, but it imparts distinct electronic and steric characteristics. mdpi.com

Key advantages of incorporating trifluoromethyl groups include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.comnih.gov This can increase the half-life of a drug, potentially leading to less frequent dosing. mdpi.com

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, leading to better absorption and distribution within the body. mdpi.com This property is crucial for drugs targeting the central nervous system.

Modulation of Basicity (pKa): As a strong electron-withdrawing group, the -CF3 moiety can significantly lower the pKa of nearby basic functional groups, such as amines. nih.gov This change can influence a drug's solubility, receptor binding, and pharmacokinetic profile.

Improved Binding Affinity: The electronic properties of the -CF3 group can enhance interactions with biological targets through hydrogen bonding and electrostatic interactions. researchgate.net Its size can also lead to improved binding selectivity through better hydrophobic interactions within the target's binding pocket. mdpi.com

| Property | Effect of -CF3 Group | Rationale |

|---|---|---|

| Metabolic Stability | Increase | High C-F bond strength resists enzymatic breakdown. mdpi.com |

| Lipophilicity (logP) | Increase | Enhances membrane permeability and absorption. mdpi.com |

| Acidity/Basicity (pKa) | Modulation | Strong electron-withdrawing nature alters the pKa of nearby functional groups. nih.gov |

| Binding Affinity | Increase | Improves hydrophobic and electrostatic interactions with the target. researchgate.net |

| Bioavailability | Increase | A combination of enhanced stability, absorption, and distribution. nih.gov |

Fluorinated compounds like 3,3',5-Trifluorobenzhydrol are valuable building blocks in organic synthesis. tandfonline.com The benzhydryl scaffold itself is present in numerous bioactive compounds. researchgate.net The presence of fluorine atoms on this scaffold provides a pre-functionalized starting material for the construction of more complex molecules with desirable pharmacological properties.

The synthetic strategy often involves using these fluorinated building blocks in the early stages of a synthesis pathway. tandfonline.com This approach is frequently more efficient than attempting to introduce fluorine atoms at a later stage, a process that can be challenging and may require harsh reagents incompatible with complex molecular structures. tandfonline.com Fluorinated benzhydrols can be utilized in various chemical transformations to build larger, more intricate molecules, serving as precursors for a wide range of potential therapeutics, from anti-cancer agents to central nervous system drugs. researchgate.netmdpi.com The stability of the furan (B31954) ring, for instance, is markedly improved by the presence of strong electron-withdrawing fluorine-containing substituents, making these fluorinated furans valuable scaffolds in organic synthesis. mdpi.com

The unique properties of fluorine make it a powerful tool in modern drug discovery techniques, from initial screening to lead optimization.

In High-Throughput Screening (HTS), large libraries of compounds are rapidly tested to identify "hits" that interact with a biological target. Fluorine-detected Nuclear Magnetic Resonance (19F-NMR) spectroscopy has emerged as a highly effective method for HTS, particularly in fragment-based drug discovery. mdpi.com Since fluorine is absent in native biological systems, 19F-NMR provides a background-free signal, allowing for the sensitive detection of binding events between a fluorinated compound and a target protein. mdpi.com This technique allows for the screening of compound mixtures, significantly increasing throughput. nih.gov Methods like FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) utilize a weak-affinity, fluorinated "spy" molecule to detect the displacement by higher-affinity compounds from a screening library, enabling the rapid identification of potent binders. acs.org

Structure-Based Drug Design relies on the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity. Introducing fluorine or trifluoromethyl groups is a key strategy in SBDD. researchgate.net The small size and high electronegativity of fluorine can alter the conformation of a molecule, which can be exploited to achieve a better fit within a protein's binding site. researchgate.net Furthermore, fluorine can participate in specific, favorable interactions with the protein, such as orthogonal multipolar C–F···C=O interactions, which can enhance binding affinity. Computational methods are essential for predicting and rationalizing the effects of fluorination on protein-ligand binding. researchgate.net

| Methodology | Role of Fluorinated Compounds | Key Advantage |

|---|---|---|

| High-Throughput Screening (HTS) | Used as probes in 19F-NMR screening. | High sensitivity and lack of background signal from biological systems. mdpi.com |

| Structure-Based Drug Design (SBDD) | Modify ligand conformation and introduce specific protein-ligand interactions. | Enhances binding affinity and selectivity based on target structure. researchgate.net |

| Ligand-Based Drug Design (LBDD) | Serve as bioisosteres (e.g., -CF3 for -CH3) to optimize properties. | Improves pharmacokinetic profile while maintaining essential ligand features. selvita.com |

Investigation of Fluorinated Compounds in Drug Discovery Methodologies

Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, known as a chemical library, which can then be screened for desired properties. nih.gov The methodology involves the systematic and repetitive linking of various "building blocks" to create a wide array of molecules. nih.gov Fluorinated compounds, including derivatives of fluorinated benzhydrols, serve as valuable building blocks in this field. The incorporation of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated scaffolds highly desirable for creating libraries aimed at drug discovery and materials science. beilstein-journals.orgcas.cnnih.gov

The use of fluorinated building blocks allows for the generation of libraries with unique chemical features. nih.gov For example, a fluorinated benzhydryl core can be systematically functionalized with various substituents at different positions to generate a library of compounds. These libraries can then be subjected to high-throughput screening to identify molecules with specific biological activities or material properties. This approach accelerates the discovery process for new drugs and functional materials by exploring a vast chemical space in an efficient manner. nih.govchemrxiv.org The synthesis of libraries of fluorine-containing compounds has been successfully applied to identify potent antiplasmodial agents, demonstrating the utility of this strategy. mdpi.com

Applications in Materials Science and Polymer Chemistry

Fluorinated benzhydryl compounds are precursors to monomers that are increasingly used in the synthesis of high-performance polymers for advanced applications in materials science. The unique properties imparted by the fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make these polymers suitable for demanding environments.

Use in the Synthesis of Poly(arylene ether ketone)s (PAEKs/PEEKs)

Poly(arylene ether ketone)s (PAEKs) are a family of high-performance semi-crystalline thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. specialchem.comat-machining.com Polyether ether ketone (PEEK) is the most common member of this family. specialchem.com The incorporation of fluorine-containing monomers, which can be synthesized from precursors like this compound, into the PAEK backbone is a key strategy for modifying and enhancing these properties. springerprofessional.descielo.brnih.gov Fluorination can lead to improved solubility, processability, and dielectric properties while maintaining or even enhancing thermal stability. springerprofessional.denih.govsemanticscholar.org

Nucleophilic Aromatic Substitution Polycondensation Methods

The primary method for synthesizing PAEKs is through step-growth polymerization via a nucleophilic aromatic substitution (SNAr) reaction. specialchem.comvt.edu This process typically involves the reaction of a bisphenolate salt with an activated aromatic dihalide, most commonly a difluoro-monomer like 4,4'-difluorobenzophenone, in a high-boiling polar aprotic solvent. specialchem.comscielo.brgoogle.com

The mechanism of the SNAr reaction is facilitated by the presence of strong electron-withdrawing groups (such as the ketone group in PAEK monomers) ortho or para to the halogen leaving group. masterorganicchemistry.com Fluorine is an excellent leaving group in these reactions because its high electronegativity activates the aromatic ring toward nucleophilic attack, which is the rate-determining step. masterorganicchemistry.commdpi.comnih.gov The polycondensation proceeds by forming an ether linkage as the phenoxide nucleophile displaces the fluoride (B91410) ion. mdpi.com This method allows for the synthesis of high molecular weight polymers, which is crucial for achieving desirable mechanical properties. scielo.brgoogle.com

Monomer Design and Functionalization Strategies for Tuned Polymer Architectures

The architecture and resulting properties of PAEKs can be precisely controlled through strategic monomer design. springerprofessional.descielo.br Introducing fluorine atoms and bulky pendant groups, such as those derived from fluorinated benzhydryl structures, into the polymer backbone is a common strategy to tune the final properties. springerprofessional.denih.govbit.edu.cn

For instance, synthesizing PAEKs from bisphenol monomers containing trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups can significantly alter the polymer's characteristics. nih.gov These bulky, fluorine-containing side groups disrupt the regular packing of polymer chains, which reduces crystallinity and can lead to amorphous polymers. springerprofessional.deresearchgate.net This change in morphology enhances the polymer's solubility in a wider range of organic solvents, which in turn improves its processability for applications like film casting and coatings. nih.govbit.edu.cn The specific placement of fluorine on the monomer unit allows for fine-tuning of properties such as dielectric constant, thermal stability, and chemical resistance. nih.govsemanticscholar.org

Investigations into the Influence on Polymer Thermal Performance and Solubility Characteristics

The incorporation of fluorine into the PAEK structure has a profound effect on the polymer's thermal stability and solubility. The carbon-fluorine (C-F) bond is exceptionally strong, which contributes to the high thermal decomposition temperatures observed in fluorinated polymers. nih.gov Studies have shown that fluorinated PAEKs can exhibit 5% weight loss temperatures (Td5%) well above 500°C, indicating excellent thermal stability suitable for high-temperature applications. nih.govsemanticscholar.orgbit.edu.cn

| Polymer | Fluorine-Containing Monomer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Solubility in Common Solvents (e.g., NMP, DMAc, CHCl3) | Reference |

|---|---|---|---|---|---|

| F-PAEK-2 | Phenolphthalein and 2,2-bis-(4-hydroxyphenyl) hexafluoropropane | Decreases with increasing fluorine content | Increases with increasing fluorine content | Soluble | scielo.br |

| PEK-InmCF | PPPBP-mCF (a -CF3 containing bisphenol) | 220°C | 527°C | Soluble | nih.gov |

| PEK-InpOCF | PPPBP-pOCF (a -OCF3 containing bisphenol) | 231°C | 523°C | Soluble | nih.gov |

| P(TPhHQ-DFK) | (4-trifluoromethyl) phenylhydroquinone | Not specified | > 530°C | Soluble | bit.edu.cn |

Exploration in Specialty Polymer and Coating Formulations

The unique combination of properties exhibited by fluorinated PAEKs, such as high thermal stability, chemical inertness, low moisture absorption, and low dielectric constants, makes them highly attractive for specialty applications. specialchem.comnih.govbit.edu.cn In the electronics industry, materials with low dielectric constants and low dielectric loss are essential for high-frequency and high-speed communication technologies, such as 5G, to minimize signal delay and loss. nih.govsemanticscholar.org Fluorinated PAEKs have demonstrated dielectric constants as low as 2.6-2.7, making them prime candidates for use as insulating materials in microelectronic devices and high-performance circuit boards. nih.govbit.edu.cn

Furthermore, their excellent chemical resistance and hydrophobicity make them suitable for use in protective coatings for harsh environments, such as in the aerospace, automotive, and chemical processing industries. scielo.brspc-net.com These polymers can be formulated into coatings that protect substrates from corrosion, abrasion, and extreme temperatures. spc-net.comspc-net.com The improved solubility of fluorinated PAEKs facilitates their application as coatings using conventional solution-based techniques. scielo.br

Research on Aggregation-Induced Emission (AIE) Phenomena in Related Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. researchgate.netacs.org This process is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. researchgate.net The restriction of intramolecular motion, such as rotation and vibration, in the aggregated state is widely accepted as the primary mechanism for the AIE phenomenon. acs.org

Fluorinated compounds are of particular interest in the study of AIE. The incorporation of fluorine atoms can influence the electronic properties, molecular packing, and intermolecular interactions, which in turn affect the AIE characteristics. rsc.org For instance, the introduction of fluorine can lead to the formation of intermolecular hydrogen bonds and rigid molecular aggregated structures, contributing to enhanced fluorescence. rsc.org

In the context of materials related to this compound, research on fluorinated tolane-based fluorophores has shown that the presence of fluorine atoms on an aromatic ring can induce fluorescence. rsc.org While these tolane derivatives are non-fluorescent in solution, they exhibit aggregation-induced emission enhancement. rsc.org Similarly, novel tetraphenylethylene (B103901) (TPE)-based macrocycles with fluorine substituents have been constructed to study mechanofluorochromism (MFC), a process where mechanical stimuli alter the fluorescence properties. rsc.org The presence of F⋯F interactions in these systems was found to play a unique role in their reversible MFC behavior. rsc.org

The study of AIE-active materials is a rapidly growing field with potential applications in stimuli-responsive sensors, biological imaging, and organic light-emitting devices (OLEDs). researchgate.netrsc.org The unique properties of AIE fluorogens, often referred to as AIEgens, have led to the development of numerous molecular and nanoparticle probes for various biomedical applications. nih.gov

| Fluorinated Material Class | Key Findings | Potential Applications | Reference |

|---|---|---|---|

| Fluorinated Tolane-Based Fluorophores | Incorporation of fluorine atoms into one aromatic ring contributed to the emission of fluorescence. These compounds exhibit aggregation-induced emission enhancement characteristics. | Luminescence sensors, Organic light-emitting devices (OLEDs) | rsc.org |

| Fluorinated Tetraphenylethylene (TPE)-Based Macrocycles | Intermolecular F⋯F interactions afforded self-reversible mechanofluorochromism (MFC) and variations in emission. | Visualization of solid-state molecular motion, Stimuli-responsive materials | rsc.org |

Applications in Agrochemical Research

Development of Fluorinated Motifs for Agrochemical Ingredients

The introduction of fluorine atoms or fluorine-containing groups into a potential agrochemical candidate can dramatically alter its physicochemical properties. ccspublishing.org.cn These modifications can lead to improved biological activity by influencing factors such as binding to target enzymes or receptors, transportation within the target organism, and prevention of metabolic deactivation. ccspublishing.org.cn The high electronegativity and small atomic radius of fluorine are key to these effects. ccspublishing.org.cn

Fluorination is a common strategy employed during the optimization process in the design of new agrochemicals to modulate properties like lipophilicity, biosorption, and biological half-life. beilstein-archives.org The presence of fluorine can influence the conformation of a molecule, which in turn affects its polarity and, consequently, its physicochemical and biological properties. beilstein-archives.org For example, the replacement of a C-H bond with a C-F bond is believed to increase metabolic stability and improve membrane permeability. mdpi.com

The impact of fluorine is so significant that fluorinated pesticides have seen a substantial increase in their market share, accounting for over half of the pesticides approved between 2010 and 2020. researchgate.net The development of new synthetic methods to introduce fluorine and fluorinated motifs into molecules is an active area of research, aiming to provide more efficient and cost-effective routes to novel agrochemicals. ccspublishing.org.cnbohrium.com

| Property Influenced by Fluorination | Effect of Fluorine Incorporation | Reference |

|---|---|---|

| Biological Activity | Enhancement through modified binding to target receptors or enzymes and prevention of metabolic deactivation. | ccspublishing.org.cn |

| Physicochemical Properties | Modulation of acidity, lipophilicity, and stability. | ccspublishing.org.cn |

| Metabolic Stability | Increased metabolic stability and improved membrane permeability. | mdpi.com |

| Conformation and Polarity | Alteration of molecular conformation, which affects polarity and biological properties. | beilstein-archives.org |

Emerging Trends and Future Research Directions

Innovations in Synthetic Methodologies for Fluorinated Benzhydrol Systems

The synthesis of specifically fluorinated benzhydrols like 3,3',5-Trifluorobenzhydrol has traditionally relied on established methods. However, the field is moving towards more efficient, selective, and sustainable approaches. Recent advances focus on late-stage fluorination and the development of novel catalytic systems.

Late-Stage Fluorination: A significant trend is the introduction of fluorine atoms at a late stage in a synthetic sequence. rsc.orgcas.cnnih.gov This strategy is highly desirable as it allows for the diversification of complex molecules without the need to carry fluorine through a lengthy synthetic route. For fluorinated benzhydrol systems, this could involve the direct C-H fluorination of a pre-existing benzhydrol scaffold. researchgate.net While challenging, progress in this area is being made through the use of advanced catalysts and reagents.

Novel Catalytic Systems: Researchers are exploring a variety of catalytic methods to improve the synthesis of fluorinated compounds. nih.govmdpi.com

Transition-Metal Catalysis: Palladium- and silver-catalyzed reactions have shown promise for the formation of C-F bonds. cas.cnnih.govrsc.org These methods offer high efficiency and functional group tolerance, making them suitable for the synthesis of complex molecules like this compound.

Organocatalysis: Chiral organocatalysts are being employed to achieve asymmetric fluorination, which is crucial for the synthesis of enantiomerically pure chiral benzhydrols. nih.govresearchgate.netacs.org This is particularly important for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity.

Deoxyfluorination: Another innovative approach is deoxyfluorination, where a hydroxyl group is directly replaced by a fluorine atom. acs.orgthieme-connect.com This method could be applied to synthesize this compound from a corresponding dihydroxybenzophenone precursor, offering an alternative and potentially more efficient route.

Flow Chemistry: The use of flow microreactors is gaining traction in organofluorine chemistry. beilstein-journals.org This technology allows for better control over reaction parameters, improved safety when handling hazardous fluorinating agents, and the potential for automated synthesis, which is particularly relevant for the production of radiolabeled compounds for PET imaging. beilstein-journals.orgnih.govucl.ac.uk

| Methodology | Description | Potential Advantages for Fluorinated Benzhydrols | Key Challenges |

|---|---|---|---|

| Late-Stage C-H Fluorination | Direct replacement of a C-H bond with a C-F bond on an existing molecular scaffold. | Rapid diversification of complex benzhydrol derivatives. | Achieving high regioselectivity and overcoming the inertness of C-H bonds. |

| Asymmetric Organocatalysis | Use of small organic molecules to catalyze enantioselective fluorination reactions. | Access to enantiopure chiral fluorinated benzhydrols for pharmaceutical applications. | Catalyst loading and turnover numbers can be a limitation. |

| Transition-Metal Catalysis | Employment of metals like Palladium or Silver to facilitate C-F bond formation. | High efficiency, broad substrate scope, and functional group tolerance. | Cost of precious metals and removal of metal residues from the final product. |

| Deoxyfluorination | Conversion of a hydroxyl group directly to a fluorine atom. | Provides alternative synthetic routes from readily available starting materials. | Requires specific and sometimes harsh reagents. |

| Flow Chemistry | Performing reactions in a continuous flow system rather than a batch reactor. | Enhanced safety, precise reaction control, and potential for automation. | Initial setup costs and potential for channel clogging. |

Advancements in Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new reactions. emerginginvestigators.org For fluorinated systems like this compound, computational models are providing unprecedented insights.

Predicting Molecular Properties: Density Functional Theory (DFT) and other quantum chemical methods are being used to calculate a range of properties for fluorinated molecules, including their electronic structure, stability, and reactivity. emerginginvestigators.orgnih.govnih.govresearchgate.net These calculations help researchers understand the impact of fluorination on the molecule's behavior and can guide the design of new compounds with desired characteristics. For instance, computational studies can predict how the fluorine atoms in this compound influence the acidity of the hydroxyl group or the molecule's interaction with biological targets.

Reaction Modeling and Mechanistic Insights: Computational models are also being used to study the mechanisms of fluorination reactions. researchgate.net By simulating the reaction pathways, chemists can gain a deeper understanding of how these reactions work, identify key intermediates, and predict the most likely products. This knowledge is crucial for optimizing existing synthetic methods and for the rational design of new, more efficient catalysts and reagents.

Predictive Models for Environmental Fate: There is a growing interest in using computational models to predict the environmental behavior of fluorinated compounds. acs.orgacs.org Models like SPARC and COSMOtherm can estimate properties such as vapor pressure and partition coefficients, which are important for assessing the potential environmental impact of new chemicals. acs.orgacs.org

| Computational Method | Application in Fluorinated Benzhydrol Research | Type of Information Provided |

|---|---|---|

| Density Functional Theory (DFT) | Predicting molecular properties and reaction mechanisms. | Electronic structure, molecular geometry, vibrational frequencies, reaction energies. |

| Quantum Chemistry Calculations | Investigating the effect of fluorine on chemical properties. | Molecular orbitals, charge distribution, chemical stability. |

| Polyparameter Linear Free Energy Relationships | Predicting environmental partitioning. | Adsorption constants and potential for environmental persistence. |

| COSMOtherm/SPARC | Estimating physicochemical properties. | Vapor pressure, air-water and octanol-water partition constants. |

Exploration of Novel Interdisciplinary Applications Beyond Established Fields

While fluorinated compounds are well-established in pharmaceuticals and agrochemicals, future research is set to explore novel applications for molecules like this compound in a wider range of interdisciplinary fields.

Chemical Biology: Fluorinated molecules are increasingly used as probes to study biological systems. nih.gov The fluorine atom can serve as a sensitive reporter for NMR spectroscopy or as a handle for further chemical modification. This compound and its derivatives could be developed as tools to investigate enzyme mechanisms or to map protein-ligand interactions.

Radiochemistry and Medical Imaging: The development of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) is a major area of research. cas.cn The synthesis of an ¹⁸F-labeled version of this compound could lead to new imaging agents for diagnosing and monitoring diseases. The automated synthesis of such tracers is becoming increasingly feasible, which will accelerate their translation to clinical use. nih.govucl.ac.uk

Integration of Artificial Intelligence (AI) in Chemical Synthesis and Discovery Efforts

Automated Synthesis: The combination of AI with robotic systems is leading to the development of "self-driving laboratories" that can autonomously design, execute, and analyze chemical reactions. nih.gov This technology will enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of new compounds for testing.

| AI Application | Description | Impact on Fluorinated Benzhydrol Research |

|---|---|---|

| Reaction Prediction | Machine learning models predict the outcome and yield of chemical reactions. | Faster optimization of synthetic routes to this compound. |

| Retrosynthetic Analysis | AI algorithms suggest synthetic pathways for a target molecule. | Identification of novel and more efficient ways to synthesize fluorinated benzhydrols. |

| Generative Molecular Design | AI models create new molecular structures with desired properties. | Discovery of new fluorinated benzhydrols with enhanced biological activity or material properties. |

| Automated Synthesis Platforms | Integration of AI with robotics for autonomous experimentation. | High-throughput synthesis and screening of fluorinated benzhydrol libraries. |

| Materials Informatics | Using AI to analyze materials data and predict properties. | Accelerated discovery of new materials incorporating fluorinated benzhydrol units. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,3',5-Trifluorobenzhydrol, and how do fluorine substituents influence reaction conditions?

- Methodological Answer : The synthesis typically involves the reduction of a trifluorinated benzophenone precursor. For fluorinated derivatives, steric and electronic effects from the fluorine atoms necessitate careful selection of reducing agents. Sodium borohydride (NaBH₄) or catalytic hydrogenation may be used, but fluorinated substrates often require modified conditions (e.g., lower temperatures or inert atmospheres) to avoid defluorination byproducts . Characterization via ¹⁹F NMR is critical to confirm regiochemical fidelity, as fluorine atoms induce distinct chemical shifts and splitting patterns.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Fluorinated benzhydrols are typically moisture-sensitive and prone to oxidation. Store under inert gas (e.g., argon) at –20°C in amber vials to prevent photodegradation. Safety protocols for analogous fluorinated compounds (e.g., 3,3'-diaminobenzidine derivatives) recommend using PPE (gloves, goggles) and working in fume hoods to minimize inhalation risks . Conduct a stability study using TLC or HPLC to monitor decomposition over time under varying storage conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) caused by multiple fluorine atoms?

- Methodological Answer : Fluorine atoms introduce complex coupling in NMR spectra due to ¹⁹F-¹H and ¹⁹F-¹⁹F interactions. Use high-resolution ¹H, ¹³C, and ¹⁹F NMR with decoupling techniques. Computational tools (e.g., DFT calculations) can predict coupling constants and verify assignments. For example, compare experimental ¹⁹F NMR shifts (e.g., –110 to –150 ppm for meta-fluorines) with literature values for structurally similar compounds like 3,5-difluoro-2-hydroxybenzoic acid .

Q. What strategies optimize the regioselective synthesis of this compound to minimize byproducts?

- Methodological Answer : Fluorine-directed lithiation or cross-coupling reactions (e.g., Suzuki-Miyaura) can enhance regioselectivity. For example, use a trifluorinated benzophenone precursor with protecting groups (e.g., silyl ethers) to direct reduction to the benzhydrol moiety. Monitor reaction progress via in-situ IR spectroscopy to detect intermediates and adjust reaction kinetics (e.g., temperature, catalyst loading) .

Q. How do solvent polarity and temperature affect the crystallization of this compound?

- Methodological Answer : Fluorinated compounds often exhibit low solubility in polar solvents. Screen crystallization conditions using mixed solvents (e.g., hexane/ethyl acetate) and gradient cooling. For example, dissolve the compound in warm ethanol (40–50°C) and gradually add hexane to induce nucleation. Analyze crystal structure via X-ray diffraction to confirm packing efficiency and hydrogen-bonding interactions influenced by fluorine atoms .

Key Considerations for Experimental Design

- Synthetic Challenges : Fluorine’s electronegativity can deactivate catalysts or alter reaction pathways. Pre-screen catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation efficiency .

- Data Interpretation : Use software like MestReNova to deconvolute overlapping NMR peaks caused by fluorine coupling. Cross-validate with mass spectrometry (HRMS) to confirm molecular ion integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.